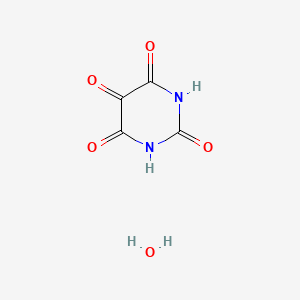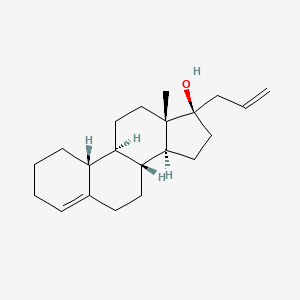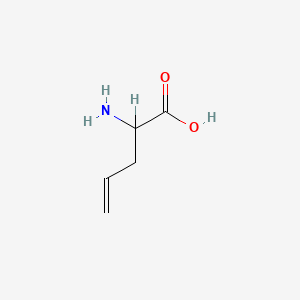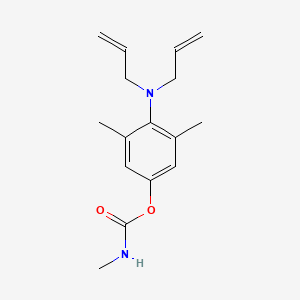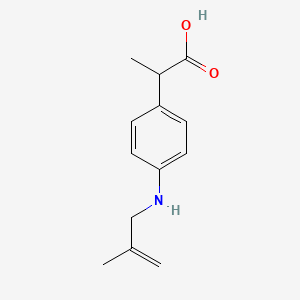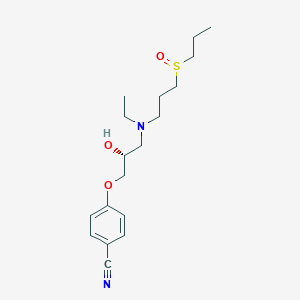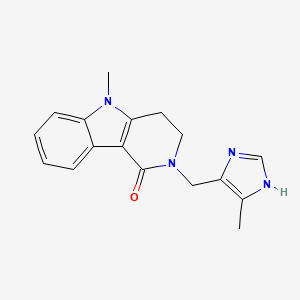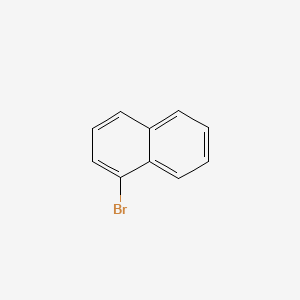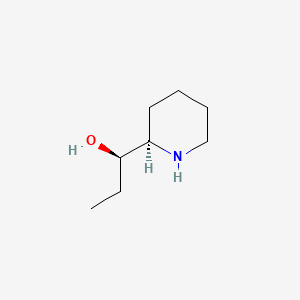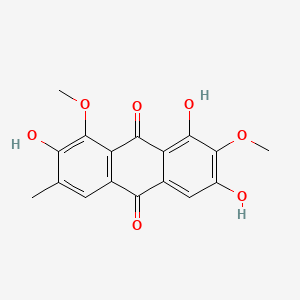
Aurantio-obtusin
Vue d'ensemble
Description
L'aurantio-obtusine est un composé monomère d'anthraquinone principalement extrait des graines de Cassia obtusifolia et de Cassia tora, qui appartiennent à la famille des légumineuses . Ce composé est largement utilisé en médecine traditionnelle chinoise en raison de ses diverses propriétés pharmacologiques, notamment ses effets laxatifs, antioxydants, neuroprotecteurs et antibactériens . L'aurantio-obtusine est également connue pour sa capacité à abaisser la tension artérielle et les taux de lipides .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Aurantio-obtusin primarily targets several key enzymes and receptors involved in metabolic and inflammatory processes. Notably, it interacts with endothelial nitric oxide synthase (eNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α and IL-6 . These targets play crucial roles in regulating vascular function, inflammation, and metabolic homeostasis.
Mode of Action
this compound exerts its effects by modulating the activity of its primary targets. For instance, it enhances the activity of eNOS, leading to increased production of nitric oxide (NO), which promotes vasodilation and improves blood flow . Additionally, it inhibits the expression of COX-2 and the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways, including the AMPK/autophagy pathway and the AMPK/TFEB-mediated lipid accumulation inhibition pathway . By activating AMPK, this compound promotes autophagy, a cellular process that removes damaged organelles and proteins, thus maintaining cellular homeostasis. It also inhibits lipid accumulation in the liver, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .
Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and effective absorption, distribution, metabolism, and excretion (ADME) profiles . Its lipophilic nature facilitates its absorption through the gastrointestinal tract, and it is metabolized primarily in the liver. The compound is excreted via both renal and biliary routes, ensuring efficient clearance from the body .
Result of Action
At the molecular level, this compound’s action results in increased NO production, reduced inflammation, and improved lipid metabolism . These effects translate to various cellular benefits, such as enhanced vascular function, decreased oxidative stress, and reduced lipid accumulation in hepatocytes . Collectively, these actions contribute to the compound’s therapeutic potential in managing conditions like hypertension, diabetes, and NAFLD .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the stability and efficacy of this compound . For instance, its stability may be compromised in highly acidic or alkaline conditions. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic efficacy . Therefore, understanding these factors is crucial for optimizing its clinical use.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aurantio-obtusin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of cyclooxygenase 2 (COX-2), nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In lipopolysaccharide-induced RAW264.7 cells, this compound significantly decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibits the protein expression of COX-2, TNF-α, and IL-6 . Additionally, this compound has been shown to reduce the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound increases the expression of peroxisome proliferator-activated receptor (PPAR)-α mRNA and decreases the expression of PPAR-γ mRNA in the liver . This modulation of PPARs plays a crucial role in regulating lipid metabolism and inflammation. Furthermore, this compound promotes autophagy and fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB) . These molecular interactions contribute to its therapeutic effects in conditions such as non-alcoholic fatty liver disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to significantly decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB in lipopolysaccharide-induced RAW264.7 cells . These effects are consistent over time, suggesting that this compound maintains its anti-inflammatory properties in vitro. Additionally, studies have indicated that this compound exhibits stability and retains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of dry eye disease, topical administration of this compound significantly increased tear production and reduced ocular surface disruption . At higher doses, this compound induced hepatotoxicity in rats, as evidenced by increased levels of alanine transaminase, aspartate transaminase, and alkaline phosphatase . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acids, fatty acids, amino acids, and energy metabolism . It has been shown to promote autophagy and fatty acid oxidation through the activation of AMPK and TFEB . Additionally, this compound modulates the expression of genes involved in lipid biosynthesis and degradation, contributing to its therapeutic effects in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Pharmacokinetic studies have shown that this compound is rapidly distributed in animals, with slow elimination . This distribution pattern suggests that this compound can effectively reach target tissues and exert its biological effects over an extended period.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Studies have indicated that this compound promotes autophagic flux and influences the degradation of lipid droplets by inducing AMPK phosphorylation . This localization to specific cellular compartments, such as lysosomes, is essential for its role in regulating autophagy and lipid metabolism.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'aurantio-obtusine peut être synthétisée par extraction et purification de graines de Cassia. Les graines sont séchées puis soumises à une extraction par solvant à l'aide d'acétate d'éthyle ou de méthanol . L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'aurantio-obtusine .
Méthodes de production industrielle : En milieu industriel, le processus d'extraction est mis à l'échelle à l'aide d'équipements d'extraction par solvant à grande échelle. Les graines sont traitées en vrac et l'extrait est purifié à l'aide de systèmes de chromatographie industriels. Le produit final est obtenu à haute pureté par des processus répétés de cristallisation et de séchage .
Analyse Des Réactions Chimiques
Types de réactions : L'aurantio-obtusine subit diverses réactions chimiques, notamment :
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'anthraquinone aux propriétés pharmacologiques modifiées .
4. Applications de la Recherche Scientifique
Médecine : Le composé est utilisé en médecine traditionnelle chinoise pour traiter des affections telles que l'obésité, le diabète, la maladie du foie gras non alcoolique et les réactions allergiques.
5. Mécanisme d'Action
L'aurantio-obtusine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Voie de la protéine kinase activée par l'AMP (AMPK) : L'aurantio-obtusine active la voie AMPK, qui joue un rôle crucial dans la régulation du métabolisme énergétique et de l'autophagie.
Effets anti-inflammatoires : L'aurantio-obtusine inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α) et l'interleukine-6 (IL-6).
Comparaison Avec Des Composés Similaires
L'aurantio-obtusine est similaire à d'autres anthraquinones telles que la chrysophanol, l'émodine et la rhéine . Elle est unique en ses propriétés pharmacologiques spécifiques et ses cibles moléculaires :
Propriétés
IUPAC Name |
1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZPKOEJUFJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218172 | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67979-25-3 | |
| Record name | Aurantioobtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67979-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of Aurantioobtusin, and what is its mechanism of action?
A1: Aurantioobtusin has shown promising anti-inflammatory activity in preclinical studies using lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) []. The compound exhibited a dose-dependent inhibitory effect on nitric oxide (NO) production, a key mediator of inflammation. Further investigation revealed that Aurantioobtusin suppressed the production of inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, and inhibited the degradation of IκB-α, a protein involved in the activation of the inflammatory transcription factor NF-κB. These findings suggest that Aurantioobtusin's anti-inflammatory effects may be mediated by modulating the NF-κB signaling pathway [].
Q2: How does Aurantioobtusin compare to other similar compounds in terms of its anti-platelet aggregation activity?
A2: Research indicates that Aurantioobtusin, alongside Gluco-obtusifolin and Gluco-chryso-obtusin, contributes to the anti-platelet aggregation properties found in Cassia obtusifolia seeds []. While the exact mechanism for Aurantioobtusin's anti-platelet action hasn't been fully elucidated in the provided research, the study suggests that the presence and position of specific functional groups on the anthraquinone structure play a crucial role in determining their activity [].
Q3: Can Aurantioobtusin be used as a marker for quality control in herbal medicine preparations?
A3: Yes, Aurantioobtusin serves as a quality marker in traditional Chinese medicine formulations like Jiangzhiling tables, which incorporate Cassia seeds [, ]. High-performance liquid chromatography (HPLC) methods have been established to quantify Aurantioobtusin alongside other key compounds in these preparations, ensuring batch-to-batch consistency and quality control [, ]. This standardization is critical for maintaining the efficacy and safety of herbal medicines containing Cassia species.
Q4: What are the limitations of the current research on Aurantioobtusin, and what are potential future research directions?
A4: While the provided studies offer valuable insights into Aurantioobtusin's properties, several research gaps need addressing. For instance, the in vivo efficacy and safety profile of Aurantioobtusin remain largely unexplored. Further investigation using animal models and eventually clinical trials is needed to validate its therapeutic potential and determine appropriate dosages. Additionally, elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interactions with specific molecular targets, will be crucial for future drug development efforts.
Q5: How is Aurantioobtusin extracted and quantified from natural sources?
A5: Aurantioobtusin is typically extracted from Cassia species, particularly the seeds, using solvents like ethanol []. Researchers have successfully employed HPLC techniques to isolate and quantify Aurantioobtusin from complex plant matrices [, , ]. This method provides accurate measurements of Aurantioobtusin content, which is crucial for quality control in herbal medicine production and research purposes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


